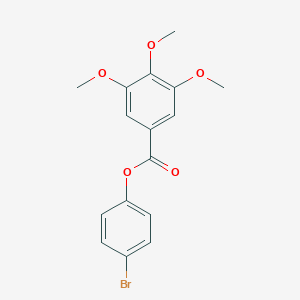![molecular formula C16H18N2O2S B378129 N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide](/img/structure/B378129.png)
N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core and a piperidinoacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-1-benzothiophene-2-carbaldehyde with piperidinoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N’-[(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1-benzothiophene-2-carbohydrazide
- N-methyl-N-[(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide
Uniqueness
N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H18N2O2S |
|---|---|
Poids moléculaire |
302.4g/mol |
Nom IUPAC |
N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-N-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12(19)18(17-9-5-2-6-10-17)11-15-16(20)13-7-3-4-8-14(13)21-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b15-11- |
Clé InChI |
UIFVRHFJJPRNII-PTNGSMBKSA-N |
SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3 |
SMILES isomérique |
CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)N3CCCCC3 |
SMILES canonique |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-adamantyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378048.png)
![3-[4-(benzyloxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378050.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)
![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)
![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)

![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)

![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)


